An In-depth Technical Guide to the Physical Properties of 6-tert-butyl-1-oxaspiro[2.5]octane
An In-depth Technical Guide to the Physical Properties of 6-tert-butyl-1-oxaspiro[2.5]octane
This technical guide provides a comprehensive overview of the physical properties of 6-tert-butyl-1-oxaspiro[2.5]octane. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural characteristics, expected physical constants, and spectroscopic profile of this spirocyclic epoxide. In the absence of extensive published experimental data for this specific molecule, this guide emphasizes the theoretical underpinnings and detailed experimental protocols necessary for its characterization, thereby providing a robust framework for its practical application and study.
Molecular Structure and Physicochemical Identity
6-tert-butyl-1-oxaspiro[2.5]octane possesses a unique and rigid three-dimensional structure, which is pivotal to its physical and chemical behavior. The molecule consists of a cyclohexane ring fused to an epoxide ring in a spirocyclic arrangement, with a sterically demanding tert-butyl group substituted at the 6-position of the cyclohexane ring.
Molecular and Structural Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O | |
| Molecular Weight | 168.28 g/mol | |
| CAS Number | 2815-45-4 | |
| IUPAC Name | 6-(tert-butyl)-1-oxaspiro[2.5]octane | |
| Synonyms | 4-tert-Butylcyclohexylidene oxide |
Structural Diagram (Graphviz DOT)
Caption: Molecular structure of 6-tert-butyl-1-oxaspiro[2.5]octane.
Synthesis and Potential Impurities: A Note on Provenance
A complete understanding of the physical properties of a compound necessitates an appreciation of its synthetic origin, as residual starting materials or byproducts can influence experimental observations. The most probable synthetic route to 6-tert-butyl-1-oxaspiro[2.5]octane is the epoxidation of 4-tert-butylmethylenecyclohexane.[1]
This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with a hydroperoxide in the presence of a metal catalyst.[2][3] The choice of oxidizing agent and reaction conditions can influence the stereochemical outcome of the epoxidation.
Potential Impurities:
-
Unreacted 4-tert-butylmethylenecyclohexane: The starting alkene may be present if the reaction does not go to completion.
-
Solvent Residues: Depending on the reaction and purification methods, solvents such as dichloromethane or toluene may be present.[4]
-
Byproducts from the Oxidizing Agent: For example, if m-CPBA is used, meta-chlorobenzoic acid will be a byproduct.
The presence of these impurities can affect the accuracy of physical property measurements, particularly boiling and melting points. Therefore, rigorous purification, for instance, by flash chromatography or distillation, is essential.
Core Physical Properties: Experimental Determination and Expected Values
Boiling Point
The boiling point of a liquid is a key indicator of its volatility and is influenced by intermolecular forces. For an ether like 6-tert-butyl-1-oxaspiro[2.5]octane, dipole-dipole interactions and van der Waals forces are the primary intermolecular attractions.
Expected Boiling Point: Isomers of C₁₁H₂₀O, such as undecenal, exhibit boiling points in the range of 98-115 °C at reduced pressure (3-10 mmHg).[5][6] Given its molecular weight and non-polar character, 6-tert-butyl-1-oxaspiro[2.5]octane is expected to have a boiling point in a similar range at reduced pressure, and likely above 200 °C at atmospheric pressure.
Experimental Protocol: Micro-Boiling Point Determination [7][8][9][10]
This method is ideal for determining the boiling point of small quantities of a liquid.
Causality and Self-Validation: This technique relies on the principle that the vapor pressure of a liquid equals the external pressure at its boiling point. The trapped air in the capillary tube acts as a nucleus for bubble formation, ensuring a smooth and observable boiling process. The point at which the liquid re-enters the capillary upon cooling provides a precise measurement of the boiling point, as this is when the external pressure overcomes the vapor pressure.
Methodology:
-
A small amount of the liquid (approximately 0.2-0.5 mL) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer and heated in a controlled manner using a Thiele tube or a melting point apparatus.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.
Workflow for Micro-Boiling Point Determination (Graphviz DOT)
Caption: Workflow for micro-boiling point determination.
Melting Point
For a compound that may be solid at room temperature or can be solidified at lower temperatures, the melting point is a crucial indicator of purity.
Expected Melting Point: Given that many substituted cyclohexanes and epoxides are liquids at room temperature, it is likely that 6-tert-butyl-1-oxaspiro[2.5]octane is also a liquid with a low melting point, potentially below 0 °C.
Experimental Protocol: The melting point would be determined using a standard melting point apparatus, with the sample loaded into a capillary tube and heated slowly.
Density
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.
Expected Density: The density of isomers of C₁₁H₂₀O, such as undecenal, is in the range of 0.837-0.850 g/mL.[11] It is reasonable to expect the density of 6-tert-butyl-1-oxaspiro[2.5]octane to be in a similar range, likely slightly higher due to the compact nature of the spirocyclic system.
Experimental Protocol: Density Determination of a Liquid [12][13][14][15][16]
Causality and Self-Validation: This gravimetric method is a direct application of the definition of density. By using a calibrated volumetric flask, the volume is known with high precision. An analytical balance provides an accurate mass measurement. Repeating the measurement and averaging the results ensures the reliability of the determination.
Methodology:
-
An analytical balance is used to weigh a clean, dry volumetric flask of a known volume (e.g., 5.00 mL).
-
The volumetric flask is carefully filled with the liquid sample up to the calibration mark.
-
The filled flask is reweighed to determine the mass of the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume.
Solubility
Solubility provides insights into the polarity of a molecule. The "like dissolves like" principle is a useful guide.
Expected Solubility:
-
Water: Due to the large, non-polar tert-butyl group and the hydrocarbon backbone, 6-tert-butyl-1-oxaspiro[2.5]octane is expected to be insoluble in water.
-
Common Organic Solvents: It is expected to be soluble in non-polar and moderately polar organic solvents such as hexanes, diethyl ether, ethyl acetate, and dichloromethane.[17]
Experimental Protocol: Qualitative Solubility Testing [18][19][20][21][22]
Causality and Self-Validation: This systematic approach tests the solubility of the compound in a range of solvents with varying polarities and reactivities. The solubility behavior helps to classify the compound based on its functional groups and molecular size.
Methodology:
-
Approximately 0.1 g of the compound is added to 3 mL of the solvent in a test tube.
-
The mixture is agitated and observed for dissolution.
-
The process is repeated with a series of solvents, typically starting with water, followed by diethyl ether, 5% aqueous NaOH, 5% aqueous HCl, and concentrated sulfuric acid.
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum:
-
Cyclohexane Protons (δ 1.0-2.0 ppm): The protons on the cyclohexane ring will appear as a series of complex multiplets in the aliphatic region.
-
Epoxide Protons (δ 2.5-3.0 ppm): The two protons of the epoxide ring are diastereotopic and are expected to appear as two distinct signals, likely doublets, due to geminal coupling.
-
tert-Butyl Protons (δ ~0.9 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, which will be the most prominent peak in the spectrum.
Predicted ¹³C NMR Spectrum: [23][24][25]
-
tert-Butyl Carbons (δ ~27 ppm for CH₃, δ ~32 ppm for quaternary C): The methyl carbons of the tert-butyl group will appear around 27 ppm, and the quaternary carbon will be around 32 ppm.
-
Cyclohexane Carbons (δ 20-40 ppm): The carbons of the cyclohexane ring will resonate in this region.
-
Epoxide Carbons (δ 50-60 ppm): The two carbons of the epoxide ring are expected to have chemical shifts in this range. The spiro carbon will be downfield compared to the methylene carbon of the epoxide.
Experimental Protocol: NMR Spectroscopic Analysis [26]
Causality and Self-Validation: NMR spectroscopy is based on the principle of nuclear spin in a magnetic field. The chemical environment of each nucleus determines its resonance frequency, providing a unique map of the molecular structure. The use of a deuterated solvent with a known chemical shift provides an internal reference for accurate measurements.
Methodology:
-
A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Spectrum:
-
C-H Stretching (2850-3000 cm⁻¹): Strong absorptions in this region are expected due to the C-H bonds of the alkyl groups.
-
C-O Stretching (Epoxide) (~1250 cm⁻¹ and 800-900 cm⁻¹): The characteristic stretching of the C-O bonds in the epoxide ring is expected to appear in these regions. The exact position can be indicative of ring strain.
Experimental Protocol: IR Spectroscopic Analysis
Causality and Self-Validation: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorption is characteristic of the type of bond and the functional group. A background scan is performed to subtract any atmospheric or instrumental absorptions, ensuring that the resulting spectrum is solely due to the sample.
Methodology:
-
A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
The plates are mounted in the IR spectrometer.
-
The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum:
-
Molecular Ion Peak (M⁺) (m/z = 168): The molecular ion peak is expected to be observed.
-
Fragmentation Pattern: Common fragmentation pathways for cyclic ethers include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and loss of small neutral molecules.[26][27][28][29] A prominent fragment would be expected from the loss of the tert-butyl group (M-57), resulting in a peak at m/z = 111.
Experimental Protocol: Mass Spectrometric Analysis [21][30]
Causality and Self-Validation: In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated based on their mass-to-charge ratio. The fragmentation pattern is reproducible and characteristic of the molecule's structure.
Methodology:
-
A dilute solution of the sample is injected into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
-
The sample is ionized, and the resulting fragments are detected.
-
The mass spectrum is recorded as a plot of relative abundance versus mass-to-charge ratio (m/z).
Conclusion
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